n-(Indolin-5-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-7,10,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZSHSMLOYCDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Indolin 5 Yl Benzamide and Analogues
Strategies for Indoline (B122111) Core Functionalization and Derivatization
The indoline core is a versatile scaffold that can be modified at several positions to generate a library of analogues. Key strategies involve regioselective substitution on the benzene (B151609) ring, modification at the indoline nitrogen, and the introduction of complex spiro systems.
Achieving substitution specifically at the C-5 position of the indoline ring is crucial for the synthesis of the parent compound, which requires a 5-amino group. Several methods have been developed for the regioselective synthesis of indolines.
One common approach involves the cyclization of appropriately substituted β-arylethylamines. For instance, palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide (PA)-protected β-arylethylamine substrates provides an efficient route to indoline compounds. organic-chemistry.org Similarly, Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives can yield various substituted indolines. organic-chemistry.org
Another powerful technique is the nickel/photoredox dual catalysis system, which enables the one-step synthesis of indolines from iodoacetanilides and alkenes. This method shows very high regioselectivity for 3-substituted indoline products and is tolerant of various functional groups at the 4- or 5-positions of the 2-iodoacetanilide electrophile. nih.govmit.edu Transition-metal-free methods have also been developed, such as an iodine-mediated oxidative intramolecular amination of anilines that proceeds via the cleavage of unactivated C(sp3)-H and N-H bonds. organic-chemistry.org
The functionalization often begins with a nitro group at the 5-position of an indole (B1671886) precursor, which is then reduced to the indoline and the corresponding 5-aminoindoline. Palladium-catalyzed reductive N-heteroannulation of functionalized nitro compounds is a documented method for creating the indole ring system, which can subsequently be reduced. nih.govbeilstein-journals.org
| Method | Catalyst/Reagent | Key Features |
| Intramolecular C-H Amination | Palladium(II) | Uses protected β-arylethylamines; mild conditions. organic-chemistry.org |
| Nickel/Photoredox Catalysis | Nickel/NHC system | One-step annulation of 2-iodoanilines and alkenes; high regioselectivity. nih.govmit.edu |
| Iodine-Mediated Amination | Iodine | Transition-metal-free; oxidative intramolecular cyclization. organic-chemistry.org |
| Reductive N-Heteroannulation | Palladium(0) | Cyclization of functionalized nitro compounds to form the core ring system. nih.govbeilstein-journals.org |
This table provides an interactive overview of selected regioselective synthetic routes to substituted indolines.
The nitrogen atom at the N-1 position of the indoline scaffold is a prime site for introducing structural diversity. Standard N-alkylation or N-acylation reactions can be employed to append a wide range of substituents. More advanced methods include iridium-catalyzed tandem dehydrogenation, which allows for the regio-selective C-H and N-H bond functionalization of indolines to introduce various N-alkyl groups. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions can be used for the N-arylation of the indoline core, further expanding the chemical space of accessible analogues. organic-chemistry.org
Creating spirocyclic systems fused to the indoline core generates complex, three-dimensional structures. Spiro[indoline-3,3′-indolizine]s, for example, have been synthesized with high regio- and stereospecificity through one-pot, three-component reactions involving a substituted indole-2,3-dione (isatin), (S)-pipecolic acid, and an electron-deficient alkene. iucr.org
Other approaches include 1,3-dipolar cycloaddition reactions to form novel functionalized spirooxindoles. mdpi.comnih.gov The synthesis of spiro[indoline-pyridine]dicarboxylates has been achieved through a [3 + 3] cycloaddition of azomethine ylides and Morita–Baylis–Hillman (MBH) carbonates derived from isatins. acs.org Additionally, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives can be formed via the spirocondensation reaction of specific aminonorbornene carboxamides with isatins. mdpi.com
Benzamide (B126) Linkage Formation Techniques
The formation of the amide bond between the 5-aminoindoline core and a benzoic acid derivative is a critical step in the synthesis of N-(indolin-5-yl)benzamide.
The synthesis of N-aryl amides is a well-established transformation in organic chemistry, with a multitude of available coupling reagents designed to activate the carboxylic acid partner. nih.gov These reagents facilitate the reaction between the carboxylic acid and the amine by converting the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com
Common classes of coupling reagents include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.compeptide.combachem.com These are often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization. peptide.comnih.gov
Phosphonium Salts : Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but can generate carcinogenic byproducts. luxembourg-bio.com
Uronium/Aminium Salts : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are popular for their high reactivity and fast reaction times. peptide.com
Alternative methods include rhodium-catalyzed ortho-amidation followed by decarboxylation of benzoic acids and a simple, mild method using iron dust as a reductant to synthesize N-aryl amides from nitroarenes and acyl chlorides in water. nih.govrsc.org
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | Widely used, often with additives like HOBt to suppress side reactions. peptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP | Highly reactive; avoids guanidinium by-products. luxembourg-bio.com |
| Uronium/Aminium Salts | HATU, HBTU | Very efficient with rapid reaction times and low racemization. peptide.com |
| Other Methods | Thionyl chloride (SOCl2) | Converts carboxylic acid to acyl chloride for reaction with amine. researchgate.net |
This table provides an interactive comparison of common amide bond coupling reagents.
To explore structure-activity relationships (SAR), the benzamide portion of the molecule is often modified. rroij.com This is typically achieved by using a diverse range of substituted benzoic acids in the amide coupling step. These benzoic acid derivatives can be synthesized through standard aromatic functionalization reactions or purchased commercially. For instance, comprehensive SAR studies have led to the development of potent FtsZ inhibitors by modifying the benzamide portion of benzodioxane–benzamide compounds. mdpi.com Such modifications can alter the electronic and steric properties of the molecule, influencing its biological activity. nih.govrsc.org
Multi-step Synthetic Sequences for Complex this compound Structures
The synthesis of complex this compound analogues often necessitates multi-step reaction sequences to construct the target molecules with desired substitutions. These sequences typically involve the initial formation of a functionalized indole or indoline core, followed by one or more coupling reactions.
One common strategy begins with a commercially available, substituted indole, such as 5-nitroindole. This starting material can undergo N-acylation, where a substituent is added to the nitrogen of the indole ring. For example, reacting 5-nitroindole with a reagent like 3-fluorobenzoyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) yields an N-acylated intermediate. The nitro group at the 5-position then serves as a precursor to the amine required for the final benzamide linkage. This nitro group can be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a reducing agent like iron (Fe) in the presence of an acid. The resulting 5-amino-N-acyl-indole can then be coupled with a second carboxylic acid or acyl chloride to form the final complex amide product. For instance, coupling with pyrazine-2-carboxylic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) furnishes a complex analogue. nih.gov
Another versatile approach involves the cyclization of carefully designed precursors to form the indoline skeleton. One such method utilizes iminophosphoranes, which can be generated from the reaction of azides with triphenylphosphine via the Staudinger reaction. thieme-connect.com These iminophosphoranes can be heated in a high-boiling solvent like xylene to induce a consecutive cyclization, directly yielding N-acyl indolines in good yields. thieme-connect.com The substituents on the final product can be varied by changing the starting azide and the acyl chloride used in the initial step. thieme-connect.com
The table below outlines a representative multi-step synthesis for a complex N-acylated indole analogue, demonstrating the progression from a simple starting material to the final, more complex structure.
Table 1: Example of a Multi-step Synthetic Sequence
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Nitroindole | 3-Fluorobenzoyl chloride, NaH, DMF, 100 °C | 1-(3-Fluorobenzoyl)-5-nitro-1H-indole |
| 2 | 1-(3-Fluorobenzoyl)-5-nitro-1H-indole | H₂, 10% Pd/C, Methanol | 5-Amino-1-(3-fluorobenzoyl)-1H-indole |
Methodologies for Compound Characterization and Purity Assessment
Following synthesis, rigorous characterization and purity assessment are essential to confirm the identity and quality of this compound and its analogues. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Structural Characterization: The definitive structure of the synthesized compounds is typically elucidated using a suite of spectroscopic methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. researchgate.netnanobioletters.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indoline and the amide, as well as the strong C=O (carbonyl) stretch of the amide group. researchgate.net
Purity Assessment: The purity of the final compound is a critical parameter, and it is commonly assessed using chromatographic methods and melting point analysis.
Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used. TLC is a rapid and simple method for monitoring the progress of a reaction and for a preliminary assessment of purity. nih.gov HPLC, particularly reverse-phase HPLC with UV detection, is a powerful quantitative technique to determine the purity of a sample by separating it from any starting materials, by-products, or other impurities. quora.com
Melting Point Determination: A sharp melting point range that is close to a literature or expected value is a good indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range. quora.com
The following table summarizes the primary techniques used for the characterization and purity analysis of benzamide derivatives.
Table 2: Techniques for Characterization and Purity Assessment
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR Spectroscopy | Structural Elucidation | Details on the proton environments, spin-spin coupling, and structural connectivity. researchgate.netnanobioletters.com |
| ¹³C NMR Spectroscopy | Structural Elucidation | Information on the number and type of carbon atoms in the molecule. researchgate.netnanobioletters.com |
| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight and elemental formula of the compound. researchgate.net |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups such as N-H and C=O bonds. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation and quantification of the target compound from impurities. quora.com |
Molecular Interactions and Biochemical Mechanisms of Action of N Indolin 5 Yl Benzamide Derivatives
Enzymatic Inhibition Profiles and Kinetics
Monoamine Oxidase B (MAO-B) Inhibition: Selectivity and Reversibility Mechanisms
Derivatives of N-(indolin-5-yl)benzamide have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders like Parkinson's disease. Research has focused on developing compounds that can selectively inhibit MAO-B over its isoform, MAO-A, to reduce side effects.
One notable derivative, 3,4-dichloro-N-(1H-indol-5-yl)benzamide , demonstrated a significant 18-fold increase in potency compared to a previously reported lead compound, with an IC50 value of 42 nM against human MAO-B (hMAO-B). jlu.edu.cnresearchgate.net This compound also showed an exceptional selectivity index of over 2375-fold for MAO-B compared to MAO-A. jlu.edu.cnresearchgate.net Further kinetic analysis revealed that its mechanism of inhibition is both reversible and competitive, with a Ki value of 7 nM. jlu.edu.cnresearchgate.net
Another series of N-substituted indole-based analogs has also been evaluated. Among these, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent inhibitor with an IC50 of 0.78 µM and a selectivity index greater than 120 for MAO-B over MAO-A. nih.gov Kinetic studies confirmed a competitive mode of inhibition for this compound, with a Ki of 94.52 nM. nih.gov The competitive nature of these inhibitors suggests they bind to the active site of the enzyme, competing with the natural substrate.
| Compound Name | Target | IC50 | Ki | Selectivity Index (SI) vs. MAO-A | Mode of Inhibition |
| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | MAO-B | 42 nM | 7 nM | > 2375 | Competitive |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 µM | 94.52 nM | > 120 | Competitive |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com Inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.
A series of novel derivatives based on an indolin-2-one scaffold were designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com Among the synthesized compounds, several demonstrated potent inhibitory activity against the VEGFR-2 kinase. Specifically, compound 17a was found to be the most potent, with an IC50 value of 0.078 µM, which is 1.78 times more potent than the reference drug sunitinib (B231) (IC50 = 0.139 µM). mdpi.com Another derivative, compound 10g , also showed strong inhibition, with an IC50 of 0.087 µM. mdpi.com Other derivatives, including 5b , 10e , and 15a , displayed promising VEGFR-2 inhibition with IC50 values of 0.160 µM, 0.358 µM, and 0.180 µM, respectively. mdpi.com These findings highlight the potential of the indolin scaffold in developing effective anti-angiogenic agents.
| Compound ID | Target | IC50 (µM) | Potency vs. Sunitinib |
| 17a | VEGFR-2 | 0.078 | 1.78-fold more potent |
| 10g | VEGFR-2 | 0.087 | 1.6-fold more potent |
| 5b | VEGFR-2 | 0.160 | - |
| 15a | VEGFR-2 | 0.180 | - |
| 10e | VEGFR-2 | 0.358 | - |
| Sunitib (Ref.) | VEGFR-2 | 0.139 | - |
Lysine Specific Demethylase 1 (LSD1) Inhibition Modalities
Lysine Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is considered a significant drug target, particularly in oncology. A novel series of potent and selective LSD1 inhibitors were designed based on an indoline (B122111) scaffold.
One representative compound from this series, compound 7e , an indolin-5-yl-cyclopropanamine derivative, exhibited potent LSD1 inhibition with an IC50 of 24.43 nM. This compound demonstrated high selectivity, being over 200-fold more selective for LSD1 than for the related enzyme LSD2 and over 4000-fold more selective than for MAO enzymes. Further analysis of a related compound suggests that it may interact covalently with the LSD1 enzyme.
| Compound ID | Target | IC50 (nM) | Selectivity vs. LSD2 | Selectivity vs. MAOs |
| 7e | LSD1 | 24.43 | > 200-fold | > 4000-fold |
Papain-like Protease (PLpro) Inhibition in Viral Contexts (e.g., SARS-CoV-2)
The papain-like protease (PLpro) of coronaviruses like SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govembopress.org It is responsible for cleaving the viral polyprotein and also interferes with the host's innate immune response. nih.gov
While extensive research has been conducted to identify small molecule inhibitors of SARS-CoV-2 PLpro, the currently reviewed scientific literature does not provide specific data on the inhibitory activity of this compound derivatives against this enzyme. Research has identified other chemical scaffolds, such as those related to GRL0617 (5-Amino-2-methyl-N-[2-(1-naphthyl)ethyl]-benzamide), as promising non-covalent inhibitors of PLpro. nih.govmdpi.com
Angiotensin-Converting Enzyme 2 (ACE2) Interaction Modulation in Antiviral Research
Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor used by the SARS-CoV-2 virus to enter human cells. Modulating the interaction between the viral spike protein and the ACE2 receptor is a key strategy in antiviral research.
Based on a review of the available scientific literature, there is no specific information regarding the modulation of ACE2 interactions by this compound or its derivatives. The focus of ACE2 interaction modulation has largely been on other classes of molecules, such as natural flavonoids and existing drugs that affect the renin-angiotensin system.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory pathways, and its selective inhibition is a goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.
A series of novel hybrid molecules incorporating a substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole structure, which includes the core N-(...-5-yl)-benzamide feature, were synthesized and evaluated for COX inhibition. In vitro enzymatic assays showed that these compounds were potent and selective inhibitors of COX-2 over COX-1. The most potent compound, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide (3c) , exhibited an IC50 value of 0.04 µM for COX-2, while its IC50 for COX-1 was 0.98 µM, indicating a high degree of selectivity. This suggests that this class of compounds could be explored further for the development of safer anti-inflammatory agents.
| Compound ID | Target | IC50 (µM) |
| 3c | COX-2 | 0.04 |
| 3c | COX-1 | 0.98 |
Receptor Binding and Modulation
Estrogen Receptor-alpha (ERα) is a key target in the treatment of hormone-responsive breast cancer. nih.govgoogle.com Antagonists that block this receptor can inhibit the growth of cancer cells. While direct studies on this compound are limited, research on its constituent scaffolds—indole (B1671886) and benzamide (B126)—provides strong rationale for its potential as an ERα antagonist.
The 2-arylindole scaffold has been used as a basis to create selective estrogen receptor modulators that demonstrate strong binding to ERα and exhibit anticancer potential in ER-responsive breast cancer cell lines. google.com Similarly, novel therapeutic strategies have been developed around a tris-benzamide backbone. rjpbr.com One such compound, ERX-11, an orally bioavailable tris-benzamide, effectively disrupts the interaction between ERα and its coregulator proteins, leading to potent antiproliferative activity in ERα-positive cancer cells. rjpbr.com These findings suggest that the combination of an indole moiety and a benzamide structure in a single molecule could yield significant ERα antagonistic activity.
Modulation of Cellular Signaling Pathways
N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. google.com The mechanism is independent of the tumor suppressor protein p53, which is often mutated in cancers. google.com Instead, these compounds trigger the intrinsic, or mitochondrial-mediated, pathway of apoptosis. google.com
The process is initiated by the release of cytochrome c from the mitochondria into the cytosol. google.com In the cytosol, cytochrome c binds to the Apaf-1 protein, leading to the activation of caspase-9, an initiator caspase. google.com Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptotic cell death. google.com This pathway can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. Studies using compounds like 3-chloroprocainamide (declopramide) have confirmed that the induction of apoptosis is effectively blocked by broad-spectrum caspase inhibitors. google.com
Table 2: Key Proteins in Benzamide-Induced Apoptosis
| Protein | Role in Apoptosis | Effect of Benzamide Derivatives |
| Cytochrome c | Mitochondrial protein that initiates apoptosis upon release | Released from mitochondria into the cytosol google.com |
| Apaf-1 | Binds to cytochrome c to form the apoptosome | Facilitates caspase-9 activation google.com |
| Caspase-9 | Initiator caspase in the intrinsic pathway | Activated following cytochrome c release google.com |
| Caspase-3 | Executioner caspase | Activated downstream of caspase-9 |
| Bcl-2 | Anti-apoptotic protein | Overexpression inhibits apoptosis induction |
| p53 | Tumor suppressor protein | Not required for apoptosis induction google.com |
This table summarizes the roles of key cellular proteins involved in the mitochondrial pathway of apoptosis initiated by N-substituted benzamide derivatives.
In addition to inducing apoptosis, N-substituted benzamides can interfere with the normal progression of the cell cycle. google.com Research has demonstrated that these compounds can cause a distinct cell cycle block at the G2/M phase. google.com This arrest in the cell cycle is a separate event that occurs prior to the onset of apoptosis. google.com
Structure Activity Relationship Sar Studies of N Indolin 5 Yl Benzamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of N-(Indolin-5-yl)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and indoline (B122111) rings. These modifications can affect the molecule's electronic properties, lipophilicity, steric profile, and its ability to form key interactions with biological targets.
The benzamide ring of the this compound scaffold presents multiple positions where substituents can be introduced to modulate biological activity. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles from related compound series can provide valuable insights. For instance, in a study on indoline derivatives, the reaction of indoline with various substituted benzoyl chlorides was a key step in synthesizing compounds with potential biological activities researchgate.net. This suggests that a variety of substituents on the benzamide portion are synthetically accessible for SAR exploration.
The electronic nature of the substituents on the benzamide ring, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density of the amide bond and the aromatic ring itself. This can influence the strength of hydrogen bonds and other non-covalent interactions with a biological target. For example, the introduction of halogen atoms, methoxy (B1213986) groups, or nitro groups at different positions on the benzamide ring would be a standard strategy to probe the electronic and steric requirements of the binding pocket.
The indoline ring is a key structural feature, and its substitution pattern is a critical determinant of biological activity. Modifications at various positions, including the nitrogen atom (N-1) and carbons of both the aromatic and pyrrolidine (B122466) rings (C-3, C-4, C-5), have been explored in related indole (B1671886) and indoline scaffolds.
N-1 Position: The nitrogen atom of the indoline ring is often a site for modification to alter the physicochemical properties of the molecule. For instance, in a series of indolizino[6,7-b]indoles, the introduction of a 2-fluoro-5-carbamoyl benzyl (B1604629) group at the N-1 position of an indole core led to enhanced cellular activity against viral targets nih.gov. This highlights the potential of N-1 substitution to improve pharmacokinetic properties or target engagement.
C-3 Position: The C-3 position of the indoline ring is a common site for introducing diversity. In some natural products with antimycobacterial activity, the stereochemistry at the C-3 position was found to be a primary determinant of potency, as it influences the spatial arrangement of functional groups and their interaction with the target mdpi.com.
C-4 and C-5 Positions: The aromatic portion of the indoline ring, particularly the C-4 and C-5 positions, is crucial for interaction with biological targets. The C-5 amino group, which forms the amide bond in this compound, is a key linker. In studies on other heterocyclic compounds like 8-amidoquinolines, remote C-H bond functionalization at the C5 position has been achieved, indicating that this position is synthetically accessible for further modifications acs.org. Furthermore, palladium-catalyzed C-H olefination has been shown to be highly selective for the C5 position of N-methyl indolines, providing a route to a variety of C5-substituted indoline derivatives nih.gov.
Influence of Linker Region Modifications (e.g., Amide bond, alkyl linkers)
The amide bond linking the indoline and benzamide moieties is a critical structural element. Its planarity and ability to act as both a hydrogen bond donor and acceptor contribute significantly to the binding of the molecule to its target. Modifications to this linker region, such as altering the amide bond itself or changing its length and flexibility with alkyl linkers, can have a profound impact on biological activity.
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, especially when chiral centers are present on the indoline ring, for example at the C-2 or C-3 positions, or in any substituents. The spatial arrangement of atoms in a molecule determines its three-dimensional shape, which in turn dictates how it interacts with chiral biological macromolecules like proteins and nucleic acids.
For a class of antimycobacterial natural products, the SAR analysis revealed that the stereochemistry at the C-3 position was the main factor responsible for differences in potency mdpi.com. This underscores that different stereoisomers can have vastly different biological activities, with one enantiomer or diastereomer often being significantly more active than the others. Therefore, the synthesis and biological evaluation of stereochemically pure this compound derivatives would be essential for optimizing their activity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activities but different core structures. Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the biological activity of the molecule cambridgemedchemconsulting.com. This approach can be used to improve potency, selectivity, or pharmacokinetic properties, or to circumvent intellectual property limitations.
Pharmacophore Elucidation and Optimization
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore of this compound derivatives is essential for understanding their interaction with the biological target and for designing new, more potent compounds.
Pharmacophore models are typically generated based on the SAR of a series of active compounds. For indole and isatin (B1672199) derivatives, a pharmacophore model (AAHRR) was developed which consisted of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings mdpi.com. The aromatic rings often correspond to the indole and a phenyl ring, which is analogous to the indoline and benzamide rings of the scaffold .
In another study on indole/benzoximidazole-5-carboximidine derivatives, a five-point pharmacophore (APRRR) was developed, comprising one acceptor atom, one positively charged group, and three aromatic rings ijpsr.com. The optimization of compounds based on such pharmacophore models can lead to the identification of derivatives with significantly improved activity. For this compound derivatives, a similar approach would involve identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are critical for activity, and then modifying the scaffold to enhance these interactions.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies of N-(Indolin-5-yl)benzamide Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comwalshmedicalmedia.com This technique is frequently used to understand how a ligand, such as this compound, might interact with the active site of a protein receptor. The process involves placing the ligand in various conformations and orientations within the binding site and calculating a "docking score," which estimates the binding affinity. mdpi.com
While specific docking studies for this compound are not detailed in the available literature, research on structurally related benzamide (B126) and indoline (B122111) derivatives provides a framework for how such an analysis would be conducted. For instance, docking studies on various benzamide derivatives have been performed to predict their binding energy and stability within the active sites of target proteins. mdpi.comresearchgate.net Similarly, derivatives containing the indoline scaffold have been analyzed to understand their structure-activity relationships (SAR) through computational binding mode analysis. nih.gov
Active Site Binding Mode Analysis
The analysis of the binding mode reveals the specific conformation and position of the ligand within the protein's active site that results in the most stable interaction. This analysis helps to visualize how the ligand fits into the binding pocket and which of its functional groups are critical for binding. For related compounds like 4-[(Quinolin-4-yl)amino]benzamide derivatives, docking models have identified that the benzamide fragment contributes significantly to the interaction with the active site. mdpi.com In a hypothetical docking of this compound, the benzamide portion would likely act as a key interacting moiety, with the indoline ring system occupying a specific pocket within the receptor, influencing selectivity and affinity.
Elucidation of Key Interacting Amino Acid Residues
A crucial outcome of molecular docking is the identification of key amino acid residues in the target protein that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Studies on related benzamide derivatives have successfully identified such key residues. For example, in a study of 4-[(quinolin-4-yl)amino]benzamide derivatives, GLU623, LYS643, and TRP706 were identified as critical amino acid residues for ligand binding. mdpi.com The benzene (B151609) ring of the benzamide portion was noted to be essential for generating Pi-Pi stacking with a tryptophan residue (TRP706). mdpi.com For this compound, it would be expected that the amide group could form hydrogen bonds, while the aromatic rings of the benzamide and indoline moieties could engage in pi-pi stacking and hydrophobic interactions with corresponding residues in a target's active site.
Table 1: Representative Docking Interaction Data for a Benzamide Derivative This table shows example data for the related compound G07 (a 4-[(quinolin-4-yl)amino]benzamide derivative) to illustrate typical docking results.
| Parameter | Value | Key Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -7.370 | TRP706 | Pi-Pi Stacking |
| MM/GBSA (kcal/mol) | -67.77 | ILE621 | Hydrogen Bond |
| ASN703 | Hydrogen Bond |
Data sourced from a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. frontiersin.org
For a compound series including this compound, a QSAR model would be developed using a training set of molecules with known biological activities. Descriptors such as topological, constitutional, geometrical, and electrostatic properties would be calculated for each molecule. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build the model. brieflands.com A study on benzamide-type dopamine (B1211576) D2 antagonists successfully established a QSAR that highlighted the influence of substituents on activity. nih.gov Similarly, 3D-QSAR models for indole (B1671886) and isatin (B1672199) derivatives have identified molecular regions where hydrophobic or bulky substituents are either favorable or detrimental to activity. mdpi.com
The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust model typically has high values for both, indicating a strong correlation and good predictive ability. mdpi.com
3D-Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. 3D-pharmacophore modeling identifies the spatial arrangement of these features, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.govmdpi.com
Once a pharmacophore model is developed and validated based on a set of known active ligands, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.govrsc.org This process, known as virtual screening, helps to prioritize compounds for experimental testing, thereby saving time and resources. mdpi.com For a class of molecules like this compound, a pharmacophore model might include an aromatic ring feature for the benzoyl group, another for the indoline system, and a hydrogen bond donor/acceptor feature for the amide linkage. whiterose.ac.uk Studies on other indole derivatives have successfully used this approach to identify potent inhibitors. mdpi.com
Molecular Dynamics Simulations to Elucidate Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein or ligand upon binding, and calculate binding free energies. mdpi.comnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Focus)
In the early stages of drug development, it is crucial to assess the pharmacokinetic profile of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models play a vital role by providing early estimations of a compound's drug-likeness and potential liabilities, helping to avoid late-stage failures. mdpi.comresearchgate.net
Numerous computational tools and web servers, such as SwissADME and pkCSM, are available to predict a wide range of ADME properties from a molecule's chemical structure. mdpi.comnih.gov A key methodological approach involves evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. mdpi.com
Other important predicted properties include:
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) Permeability: Estimates the ability of the compound to cross into the central nervous system. mdpi.com
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to interfere with major drug-metabolizing enzymes, which could lead to drug-drug interactions. mdpi.com
These predictive models are widely applied to various classes of compounds, including benzamide and indole derivatives, to guide the optimization of lead compounds. nih.govresearchgate.netdergipark.org.tr
Table 2: Common In Silico ADME/Drug-Likeness Parameters This table outlines key parameters typically evaluated in methodological ADME predictions.
| Property | Description | Favorable Range (Typical) |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |
| Log P (Lipophilicity) | The octanol-water partition coefficient, indicating solubility. | ≤ 5 |
| H-bond Donors | Number of hydrogen bond donors (e.g., OH, NH groups). | ≤ 5 |
| H-bond Acceptors | Number of hydrogen bond acceptors (e.g., O, N atoms). | ≤ 10 |
| GI Absorption | Prediction of absorption from the human intestine. | High |
| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Yes/No (depending on target) |
| CYP Inhibitor | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6). | No |
Preclinical Pharmacological Evaluation and Biological Applications
In Vitro Cellular Efficacy Studies
Antiproliferative Activity against Various Cancer Cell Lines (e.g., MCF-7, HepG2, HL-60, HCT-116, MV-4-11)
Derivatives of the indoline (B122111) and benzamide (B126) core structures have demonstrated notable antiproliferative activity across a spectrum of human cancer cell lines.
Breast Cancer (MCF-7): Several indole-aryl amide derivatives have been evaluated for their cytotoxic effects on MCF-7 human breast cancer cells. For instance, certain derivatives have shown potent activity, with IC50 values in the micromolar and even nanomolar range mdpi.comnih.govnih.gov. One indolylacetyl derivative exhibited an IC50 value of 0.49 µM against MCF-7 cells mdpi.com. Another study on indoline-5-sulfonamides reported a derivative that suppressed the growth of MCF-7 cells with an IC50 of 12.9 µM under hypoxic conditions nih.gov.
Hepatocellular Carcinoma (HepG2): Indole-based chalcone (B49325) derivatives have been investigated for their effects on liver cancer cells. Two specific conjugates demonstrated antiproliferative properties against HepG2 cells with IC50 values of 14.8 µM and 18.3 µM, which were comparable to the standard drug doxorubicin (B1662922) (IC50 = 18.7 µM) nih.gov.
Promyelocytic Leukemia (HL-60): Synthetic 6,7-annulated-4-substituted indole (B1671886) compounds have been shown to possess antiproliferative activities in the micromolar range against human HL-60 tumor cells nih.gov. Another study on an isoindigo derivative, 5'-Br, in HL-60 cells, found that it significantly inhibited proliferation by inducing apoptosis nih.gov. Bioactive compounds derived from Brassica, such as sulforaphane, have also shown potent anti-leukemic activity in HL-60 cells with an IC50 value of 6 µM after 48 hours of treatment mdpi.com.
Colon Carcinoma (HCT-116): The antiproliferative effects of various compounds have been tested on HCT-116 colon cancer cells. Luteolin, a naturally occurring flavonoid, when combined with oxaliplatin, synergistically suppressed the growth of HCT-116 xenograft tumors nih.gov. Capsaicin has also demonstrated cytotoxicity against HCT-116 cells, with a higher potency in p53 knockout cells (IC50: 19.67 µM) nih.gov.
Acute Myeloid Leukemia (MV-4-11): A novel FLT3 inhibitor, compound 17, demonstrated selective inhibition of the proliferation of FLT3-ITD-positive AML cell lines, including MV-4-11, with an IC50 value of 23.5 nM nih.gov. Another diketopiperazine derivative, compound 5-3, also potently inhibited the proliferation of MV4-11 cells with an IC50 of 51.93 nM mdpi.com.
Antiproliferative Activity of Selected Indole and Benzamide Derivatives
| Compound Class | Cell Line | IC50 Value | Reference |
| Indolylacetyl Derivative | MCF-7 | 0.49 µM | mdpi.com |
| Indoline-5-sulfonamide | MCF-7 (hypoxia) | 12.9 µM | nih.gov |
| Indole-based Chalcone | HepG2 | 14.8 µM | nih.gov |
| Sulforaphane | HL-60 | 6 µM | mdpi.com |
| FLT3 Inhibitor (Compound 17) | MV-4-11 | 23.5 nM | nih.gov |
| Diketopiperazine Derivative (5-3) | MV-4-11 | 51.93 nM | mdpi.com |
| Capsaicin | HCT-116 (p53-/-) | 19.67 µM | nih.gov |
Neuroprotective Effects in Neuronal Cell Models (e.g., PC12 cells)
The potential of indoline and benzamide derivatives to protect neuronal cells from damage has been explored in models such as the rat pheochromocytoma (PC12) cell line. Luteolin has been shown to have a neuroprotective effect against cytotoxicity induced by 6-hydroxydopamine in PC12 cells nih.gov. In another study, a series of novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated neuroprotective effects on β-amyloid-induced toxicity in PC12 cells nih.gov. One compound, in particular, significantly increased the viability of Aβ25-35-induced PC12 cells at concentrations of 1.25, 2.5, and 5 µg/mL nih.gov. Furthermore, exogenous nucleotides have been shown to exert significant neuroprotection in H2O2-treated PC-12 cells by reducing apoptosis and inflammation mdpi.com.
Antiviral Efficacy in Cell Culture Models (e.g., SARS-CoV-2 replication)
The emergence of viral pandemics has spurred research into new antiviral agents. N-benzyl indole derivatives have been identified as inhibitors of SARS-CoV-2 nsp13, a key viral enzyme, and have been shown to block viral replication in infected cells without causing cytotoxicity researchgate.netnih.govnih.gov. These compounds exhibited measurable IC50 values under 30 µM nih.govnih.gov.
Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives of N-(indolin-5-yl)benzamide have been investigated for their ability to combat microbial growth. Studies on N-phenylbenzamides have shown that these compounds possess both antibacterial and antifungal activities, inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans nih.gov. In one study, a specific N-benzamide derivative showed excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively nanobioletters.com. N-benzylsalicylthioamides have also demonstrated moderate to high activity against Gram-positive bacteria nih.gov. Furthermore, novel (+)-neoisopulegol-based O-benzyl derivatives exhibited potent antimicrobial activity, particularly against Gram-positive bacteria and fungi mdpi.com.
Anti-inflammatory Response in Cellular Assays
The anti-inflammatory properties of compounds related to this compound have been evaluated in cellular assays. For instance, certain N-substituted benzamides have been shown to inhibit the production of the pro-inflammatory cytokine TNF-alpha in a dose-dependent manner nih.gov. In a study involving ursolic acid derivatives with indole and amide moieties, one derivative significantly reduced LPS-induced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in RAW 264.7 macrophages nih.gov. Another study using an extract from Caulerpa lentillifera in RAW 264.7 cells demonstrated a significant decrease in the production of IL-6, IL-1β, and TNFα mdpi.com.
Anticonvulsant Activity in Cellular Models
The potential of indoline and benzamide derivatives as anticonvulsant agents has been explored. A study on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives showed remarkable protective activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion models in mice nih.gov. Another study on N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides also reported anti-seizure activity in a PTZ-induced seizure model, with one of the most active compounds increasing the seizure inhibition threshold compared to thalidomide (B1683933) researchgate.net. Furthermore, novel alaninamide derivatives have been developed that demonstrate anticonvulsant activity in animal models with favorable safety profiles nih.gov.
In Vivo Animal Model Investigations (Excluding Clinical Human Trials)
The preclinical evaluation of this compound and its derivatives in living animal models has provided crucial insights into their potential therapeutic applications across a range of diseases. These in vivo studies are fundamental in bridging the gap between in vitro activity and potential clinical efficacy, offering a more complex biological system to assess the pharmacological properties of these compounds.
Efficacy in Neurological Disease Models (e.g., Parkinson's disease models)
Derivatives of benzamide have been investigated for their neuroprotective properties in various animal models of Parkinson's disease (PD). nih.gov These models often utilize neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) to replicate the characteristic degeneration of dopaminergic neurons seen in PD. nih.govnih.gov
One study focused on an innovative calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide. In a C. elegans model of PD, this compound demonstrated the ability to restore dopamine-dependent behaviors that were disrupted by neurotoxins. nih.gov This suggests a potential for this benzamide derivative to counteract the functional deficits associated with dopamine (B1211576) neuron loss. nih.gov
Research has also highlighted the role of inhibiting adenylyl cyclase type 5 (AC5) in preventing L-DOPA-induced dyskinesia, a common side effect of long-term Parkinson's treatment. nih.govresearchgate.net In a unilateral 6-hydroxydopamine lesion mouse model, the absence or suppression of AC5 significantly reduced these involuntary movements. nih.govresearchgate.net While not directly involving this compound, this points to the therapeutic potential of targeting specific signaling pathways with novel compounds in the context of PD.
The table below summarizes key findings from in vivo studies of benzamide derivatives in neurological disease models.
| Compound/Target | Animal Model | Key Findings |
| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide | C. elegans PD model | Restored dopamine-dependent behaviors. nih.gov |
| Adenylyl Cyclase Type 5 (AC5) Inhibition | Unilateral 6-hydroxydopamine lesion mouse model | Profoundly reduced L-DOPA-induced dyskinesia. nih.govresearchgate.net |
Antitumor Efficacy in Murine Models (e.g., Xenograft models, Ehrlich ascites carcinoma)
The antitumor potential of this compound and related structures has been assessed in various murine cancer models. The Ehrlich ascites carcinoma (EAC) model, an undifferentiated tumor with rapid proliferation, is frequently used for screening potential chemotherapeutic agents. irispublishers.comscispace.com
A study on N-(1H-indol-5-yl)-4-sulfamoylbenzamide, a related indole-based benzamide, demonstrated its ability to suppress tumor growth. researchgate.net This compound, along with a similar derivative, was shown to inhibit cell migration in breast cancer cell lines, suggesting a mechanism that could translate to reduced metastasis in vivo. researchgate.net
The following table outlines the typical endpoints measured in murine models used to evaluate the antitumor efficacy of compounds like this compound.
| Murine Model | Parameters Evaluated |
| Ehrlich Ascites Carcinoma (EAC) | Tumor volume, tumor weight, mean survival time, percentage increase in lifespan. |
| Xenograft Models | Tumor growth inhibition, reduction in tumor size, effects on metastasis. |
Anti-inflammatory Response in Rodent Models
The anti-inflammatory properties of benzamide derivatives have been explored in rodent models, often by inducing a localized inflammatory response. A common method is the carrageenan-induced paw edema model in rats, where the swelling of the paw is measured over time after administration of the test compound. mdpi.comresearchgate.net
One study investigated the anti-inflammatory and antioxidant effects of N-salicyloyltryptamine, an indole-derived compound, in a carrageenan-induced peritonitis model in mice. nih.gov The results showed a significant decrease in the migration of leukocytes to the peritoneal exudate, indicating a potent anti-inflammatory effect. In a related model of joint disability, this compound was effective in reducing paw elevation time, a measure of pain and inflammation. nih.gov
Another line of research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key pro-inflammatory cytokine. nih.gov In a mouse model, metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha. nih.gov These compounds also prevented lung edema in a rat model, further supporting their anti-inflammatory potential. nih.gov
The table below summarizes findings on the anti-inflammatory effects of related benzamide compounds in rodent models.
| Compound | Animal Model | Key Findings |
| N-salicyloyltryptamine | Carrageenan-induced peritonitis (mice) | Significantly decreased leukocyte migration. nih.gov |
| N-salicyloyltryptamine | Carrageenan-induced joint disability (rats) | Reduced paw elevation time. nih.gov |
| Metoclopramide, 3-chloroprocainamide | Lipopolysaccharide-induced inflammation (mice) | Dose-dependent inhibition of TNF-alpha. nih.gov |
| Metoclopramide, 3-chloroprocainamide | Lung edema model (rats) | Prevented the development of lung edema. nih.gov |
Anticonvulsant Activity in Animal Models
The anticonvulsant potential of compounds is frequently evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.govnih.gov The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is predictive of efficacy against absence seizures. nih.govijbcp.com
While specific studies on this compound were not identified in the search results, research on related indole-containing compounds has shown promise. For instance, N-salicyloyltryptamine, or (2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-benzamide), has exhibited anticonvulsant activity. nih.gov
The general methodology for these preclinical tests involves administering the compound to mice and then subjecting them to either an electrical stimulus (MES) or a chemical convulsant (scPTZ). nih.govmdpi.com The ability of the compound to prevent or delay the onset of seizures, and to protect the animals from mortality, is then recorded.
The following table outlines the common animal models and endpoints for assessing anticonvulsant activity.
| Animal Model | Endpoint | Predicted Clinical Utility |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | Generalized tonic-clonic seizures |
| Subcutaneous Pentylenetetrazole (scPTZ) | Prevention of clonic seizures | Absence seizures |
Antidepressant-like Effects in Murine Models
The antidepressant potential of novel compounds is often screened in murine models such as the forced swim test (FST) and the tail suspension test (TST). nih.govnih.govfrontiersin.org These tests are based on the principle that an animal will cease to struggle and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to reduce this immobility time. frontiersin.orgmdpi.com
A study on N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide, an organoselenium compound with a benzamide moiety, demonstrated a significant antidepressant-like effect. nih.gov This compound reduced the immobility time of mice in both the FST and TST without altering general locomotor activity. The effect was observed in both male and female mice. nih.gov Further investigation suggested that the mechanism of action involves the serotonergic system. nih.gov
Another study highlighted a novel 5-HT3 receptor antagonist, N-(Benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide, which showed antidepressant-like effects in both acute and chronic murine models of depression. nih.gov This compound reduced immobility in the TST and reversed depressive-like behaviors in a chronic unpredictable stress model. nih.gov
These findings, while not directly on this compound, underscore the potential for benzamide-containing structures to exert antidepressant-like effects.
The table below summarizes the findings from studies on the antidepressant-like effects of related benzamide compounds.
| Compound | Animal Model | Key Findings |
| N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide | Forced Swim Test (FST), Tail Suspension Test (TST) in mice | Reduced immobility time, indicating an antidepressant-like effect. nih.gov |
| N-(Benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide | Tail Suspension Test (TST), Chronic Unpredictable Stress (CUS) in mice | Decreased immobility and reversed anhedonia. nih.gov |
Medicinal Chemistry Implications and Future Research Directions
N-(Indolin-5-yl)benzamide as a Privileged Scaffold for Lead Compound Discovery
The this compound framework is recognized in medicinal chemistry as a "privileged scaffold," a molecular structure that is capable of binding to multiple, diverse biological targets. researchgate.netijrpr.com This versatility makes it an excellent starting point for the discovery of new lead compounds in drug development. researchgate.net The indole (B1671886) and indoline (B122111) core structures are prevalent in a wide array of pharmacologically active molecules, both of natural and synthetic origin, demonstrating their inherent ability to interact with various proteins and enzymes. researchgate.netekb.egnih.gov
The utility of the indoline-benzamide scaffold is rooted in its structural and electronic properties. The bicyclic indoline system provides a rigid framework that can be strategically decorated with various functional groups to optimize interactions with a specific biological target. researchgate.net The benzamide (B126) portion offers additional points for modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. The ability of the indole nitrogen to participate in hydrogen bonding can be crucial for anchoring the molecule to its target. nih.gov
Researchers have successfully utilized this scaffold to develop inhibitors for a range of enzymes and receptors. For instance, derivatives of this core have been investigated as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.govresearchgate.netnih.gov The indole scaffold has also been a key component in the synthesis of potent biological agents with applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The adaptability of the this compound structure allows medicinal chemists to systematically modify its components to generate libraries of compounds for screening against various therapeutic targets, thereby accelerating the lead discovery process. nih.govmdpi.com
Strategies for Optimizing Selectivity and Potency of this compound Analogues
Once a lead compound based on the this compound scaffold is identified, medicinal chemistry efforts focus on optimizing its selectivity and potency. Selectivity is crucial to minimize off-target effects, while potency determines the concentration of the drug required to elicit a therapeutic effect. Several strategies are employed to achieve these goals.
Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modification of the scaffold and analysis of the resulting changes in biological activity. For example, in the development of MAO-B inhibitors, different substituents on the benzoyl and indole moieties of the N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide were explored to enhance inhibitory activity and selectivity. nih.govresearchgate.net SAR studies help to identify the key chemical features responsible for the desired pharmacological activity.
Bioisosteric Replacement: This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. nih.gov For instance, replacing an amide bond with a metabolically more stable group can enhance the pharmacokinetic profile of a drug candidate. Common bioisosteres for the amide group in benzamides include thioamides, ureas, and various heterocyclic rings like triazoles. nih.govdrughunter.com The introduction of fluorine as a bioisostere for a hydrogen atom can also significantly impact potency and metabolic stability. nih.gov
Dimerization: Covalent dimerization of ligands has been shown to be an effective strategy for modulating affinity and selectivity. This approach was applied to a 5-HT1F receptor agonist, where dimerization of the 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide scaffold led to high-affinity ligands for the 5-HT1D receptor with over 10,000-fold subtype selectivity. nih.gov
These optimization strategies, often guided by computational modeling and molecular docking studies, enable the rational design of this compound analogues with improved therapeutic potential. nih.gov
Exploration of Polypharmacology and Multi-target Approaches for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often multifactorial, involving multiple biological pathways. nih.govup.ac.za The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases. up.ac.zainformahealthcare.com This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.govnih.gov
The this compound scaffold, with its proven ability to interact with diverse biological targets, is an attractive framework for the development of multi-target agents. ekb.eg By strategically combining different pharmacophoric elements within a single molecule, it is possible to design compounds that act on several disease-relevant targets.
For example, researchers have developed dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) based on an indoline scaffold. nih.govacs.org Both enzymes are involved in inflammatory pathways, and their simultaneous inhibition offers a synergistic anti-inflammatory effect. acs.org Similarly, the design of multi-target drugs for complex diseases like diabetes is a rapidly growing area of research. nih.gov
The development of this compound derivatives as multi-target agents requires a deep understanding of the pathophysiology of the disease and the roles of the different targets. This approach holds the promise of more effective therapies for complex diseases by addressing their multifaceted nature. nih.gov
Future Directions in the Design and Synthesis of this compound Derivatives
The future of drug discovery with the this compound scaffold lies in the integration of innovative design strategies and advanced synthetic methodologies.
Computational and Structure-Based Drug Design: The increasing availability of protein crystal structures and advancements in computational chemistry will play a pivotal role in the rational design of novel this compound derivatives. Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds, guiding the design of analogues with enhanced affinity and selectivity. researchgate.net
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes is crucial for accessing a wider chemical space of this compound analogues. Recent advances in synthetic chemistry, such as metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have already facilitated the rapid generation of compound libraries. ijrpr.comnih.gov Future research will likely focus on developing even more sustainable and atom-economical synthetic methods.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for identifying novel starting points for lead discovery. Small molecular fragments that bind to the target of interest can be identified and then grown or linked together to create more potent lead compounds. The this compound scaffold can serve as a core structure onto which different fragments can be incorporated.
Targeting Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant protein-protein interactions. The design of small molecules that can modulate these interactions is a challenging but promising area of research. The versatile nature of the this compound scaffold makes it a potential candidate for the development of PPI modulators.
By leveraging these advanced design and synthetic strategies, researchers can continue to explore the therapeutic potential of this compound derivatives for a wide range of diseases.
Potential for Derivatization Towards Novel Therapeutic Candidates
The this compound scaffold offers numerous positions for chemical modification, providing a rich platform for the derivatization and development of novel therapeutic candidates. The systematic exploration of these derivatization possibilities can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Substitution on the Indoline Ring: The indoline ring system presents several sites for substitution. Modifications at the N-1 position, for example, have been shown to significantly influence the biological activity of indoline-2,3-dione derivatives. ddtjournal.com Alkylation or acylation at this position can alter the compound's lipophilicity and its interaction with the target. Substituents on the benzene (B151609) ring of the indoline moiety can also be varied to probe for additional binding interactions.
Modification of the Benzamide Moiety: The benzamide portion of the scaffold is also amenable to a wide range of modifications. Different substituents on the benzene ring can be introduced to optimize electronic and steric properties. nanobioletters.commdpi.com The amide bond itself can be replaced with other functional groups through bioisosteric replacement to enhance metabolic stability or to introduce new hydrogen bonding patterns. nih.gov
Introduction of Diverse Functional Groups: The attachment of various functional groups, such as heterocyclic rings, can lead to novel compounds with unique pharmacological profiles. For example, the incorporation of a pyrazine-2-carboxamide moiety at the 5-position of the indole ring resulted in a potent and selective MAO-B inhibitor. nih.govresearchgate.net
The derivatization of the this compound scaffold, guided by SAR studies and computational modeling, is a key strategy for transforming this privileged structure into clinically useful therapeutic agents. The vast chemical space that can be explored through derivatization ensures that this scaffold will remain a valuable starting point for drug discovery for years to come.
Q & A
Q. What synthetic methodologies are commonly employed for N-(Indolin-5-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: A two-step approach is often utilized: (1) synthesis of the indole-amine intermediate via Strecker or reductive amination methods, and (2) benzoylation using benzoyl chloride under basic conditions (e.g., sodium bicarbonate). For optimization, control reaction temperature (e.g., 0–5°C during benzoyl chloride addition) and stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride). Purification via column chromatography (ethyl acetate/hexane) followed by recrystallization (e.g., ethyl acetate) yields high-purity crystals . Monitor reaction progress using TLC and confirm purity via melting point analysis (reported range: 383–385 K for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- NMR : and NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl signals (C=O at ~168 ppm).
- IR : Detect amide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-reference data with crystallographic results (e.g., bond lengths and angles) for structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
Methodological Answer: Use SHELXL for refinement, which handles twinning, disorder, and high thermal motion. Key steps:
- Analyze residual density maps to identify misplaced atoms.
- Apply restraints for flexible moieties (e.g., indole ring) based on analogous structures (e.g., torsion angles like C12—N2—C1—O1 = 0.53(19)°) .
- Validate using R-factors (< 5%) and check for hydrogen-bonding consistency (e.g., N2—H2N···O1 interactions with D···A = 3.08 Å) .
Q. What strategies are effective for studying conformational flexibility using crystallographic data?
Methodological Answer:
- Extract torsion angles (e.g., C8—C9—C10—C11 = -169.86(13)°) to identify rotameric states.
- Use ORTEP-3 to visualize thermal ellipsoids and assess molecular rigidity .
- Compare multiple crystal structures (e.g., different solvents) to map energy minima. For dynamic analysis, supplement with DFT calculations or molecular dynamics simulations .
Q. How can researchers design experiments to evaluate this compound's biological activity while mitigating off-target effects?
Methodological Answer:
- Dose-Response Studies : Test concentrations ≤10 µM to avoid non-specific inhibition (e.g., benzamide derivatives disrupt poly(ADP-ribose) synthesis at high doses) .
- Selectivity Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity against related targets (e.g., PARP-1 vs. PARP-2) .
- Control Experiments : Include 3-aminobenzamide as a negative control to isolate target-specific effects .
Data Analysis and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
Methodological Answer:
- Experimental Section : Report exact molar ratios, solvent volumes, and temperature gradients (e.g., "refluxed at 80°C for 12 h").
- Supporting Information : Include chromatograms (TLC R values), NMR raw data, and crystallographic CIF files.
- Validation : Replicate syntheses in triplicate and report yield ranges (e.g., 65–72%) .
Q. What computational tools are recommended for modeling this compound's interactions with biological targets?
Methodological Answer:
- Docking : Use AutoDock Vina with crystal structures (PDB IDs) of target enzymes.
- MD Simulations : Run GROMACS or AMBER for 100 ns to assess binding stability.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) using Schrödinger’s Phase .
Troubleshooting
Q. How to address low yields in the benzoylation step of this compound synthesis?
Methodological Answer:
- Cause 1 : Hydrolysis of benzoyl chloride. Solution : Use anhydrous solvents and inert atmosphere.
- Cause 2 : Steric hindrance. Solution : Introduce electron-withdrawing groups on benzamide to activate the carbonyl.
- Cause 3 : Poor solubility. Solution : Switch to polar aprotic solvents (e.g., DMF) and heat to 50°C .
Q. How to interpret contradictory bioactivity data across different assays?
Methodological Answer:
- Assay Variability : Normalize data to internal controls (e.g., % inhibition relative to staurosporine).
- Metabolic Interference : Test compound stability in assay media (e.g., LC-MS to detect degradation).
- Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to confirm significance .
Crystallography and Structural Validation
Q. What metrics are critical for validating this compound's crystal structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
